

9,10-Epoxystearic Acid: Technical Synthesis and Bio-Application Guide

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Compound of Interest

Compound Name: Epoxyoleic acid

CAS No.: 24560-98-3

Cat. No.: B135941

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Executive Summary

9,10-Epoxystearic acid (9,10-ESA), also known as cis-9,10-epoxyoctadecanoic acid, is a pivotal fatty acid derivative serving as both a high-value industrial intermediate and a bioactive endogenous metabolite.[1] Historically synthesized via the Prilezhaev reaction (1909), modern interest has shifted toward green chemo-enzymatic synthesis to suppress ring-opening side reactions. Biologically, 9,10-ESA is identified as a leukotoxin and a specific biomarker for cytochrome P450 (CYP) activity, linking it to oxidative stress and lipid metabolism disorders. This guide provides a rigorous analysis of its chemical genesis, optimized synthesis protocols, and characterization standards.

Chemical Identity & Discovery

Historical Context

While the chemical synthesis of epoxidized fatty acids dates back to the early 20th century using peracids (Prilezhaev reaction), the biological isolation of 9,10-ESA is a more recent milestone.

- **Chemical Origins:** First synthesized as a derivative of oleic acid to study fatty acid reactivity.
- **Biological Isolation (1988):** Definitive isolation from human leukocytes was achieved by Laniado-Schwartzman et al., identifying it as a product of the oxidative burst in neutrophils.

- Endogenous Production: It is now understood to be generated via Cytochrome P450 (CYP2C and CYP3A isoforms) epoxidation of oleic acid, distinct from non-enzymatic lipid peroxidation.

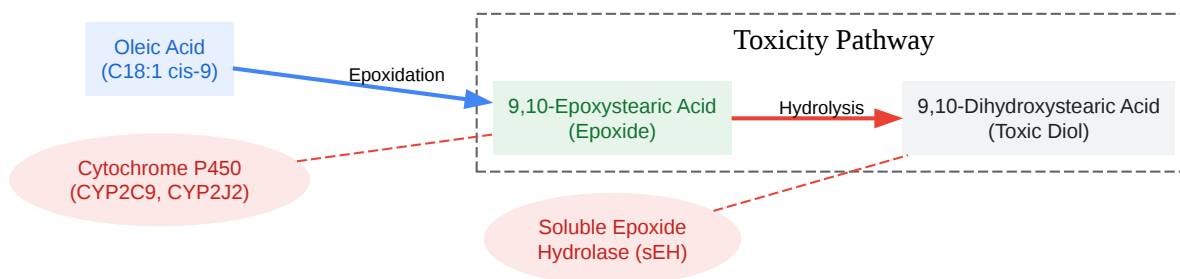
Physicochemical Properties

Property	Value / Description
IUPAC Name	8-(3-octyloxiran-2-yl)octanoic acid
Molecular Formula	C ₁₈ H ₃₄ O ₃
Molecular Weight	298.46 g/mol
Stereochemistry	Typically cis when derived from oleic acid; trans from elaidic acid.
Solubility	Soluble in ethanol, DMSO, chloroform; insoluble in water.
Stability	Labile to acidic hydrolysis (forms 9,10-dihydroxystearic acid).

Biosynthesis & Biological Significance

The CYP450 Pathway

In mammalian systems, 9,10-ESA is not merely a storage lipid but a signaling molecule. It acts as a "leukotoxin," with elevated levels observed in patients with acute respiratory distress syndrome (ARDS) and severe burns.



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Figure 1: Endogenous biosynthesis and metabolic fate of 9,10-ESA. The hydrolysis product (DHSA) is often implicated in cytotoxicity.

Pharmacological Relevance

- **Cytotoxicity:** In HepG2 (liver) cells, 9,10-ESA induces lipid droplet accumulation and G0/G1 cell cycle arrest.
- **Drug Target:** Inhibition of Soluble Epoxide Hydrolase (sEH) stabilizes 9,10-ESA, potentially preserving its anti-inflammatory properties while preventing the formation of the toxic diol metabolite.

Chemical Synthesis Protocols

Two primary methods exist: the classical chemical route (high yield, harsh conditions) and the chemo-enzymatic route (high specificity, green conditions).

Protocol A: Classical Prilezhaev Epoxidation

Best for: Large-scale synthesis where acidic byproducts can be tolerated/purified.

Mechanism: In situ generation of performic acid from formic acid and hydrogen peroxide.

Reaction: Oleic Acid + HCOOH + H₂O₂ → 9,10-ESA + H₂O + HCOOH

Step-by-Step Methodology:

- **Preparation:** In a 500 mL three-necked flask equipped with a reflux condenser and thermometer, dissolve Oleic Acid (28.2 g, 0.1 mol) in Toluene (100 mL).
- **Acid Addition:** Add Formic Acid (98%, 4.6 g, 0.1 mol). Stir at 300 RPM.
- **Oxidant Feed:** Slowly add Hydrogen Peroxide (30% w/v, 17.0 g, 0.15 mol) dropwise over 30 minutes.
 - **Critical Control:** Maintain temperature < 50°C. Higher temperatures accelerate ring opening to the diol.

- Reaction: Stir at 50°C for 4–6 hours. Monitor disappearance of alkene peak via TLC or IR.
- Work-up:
 - Separate organic layer.
 - Wash with saturated NaHCO₃ (to remove acid) and brine.
 - Dry over anhydrous MgSO₄ and concentrate in vacuo.
- Purification: Recrystallize from cold acetone or purify via silica gel column chromatography (Hexane:Ethyl Acetate 9:1).

Protocol B: Green Chemo-Enzymatic Synthesis (Novozym® 435)

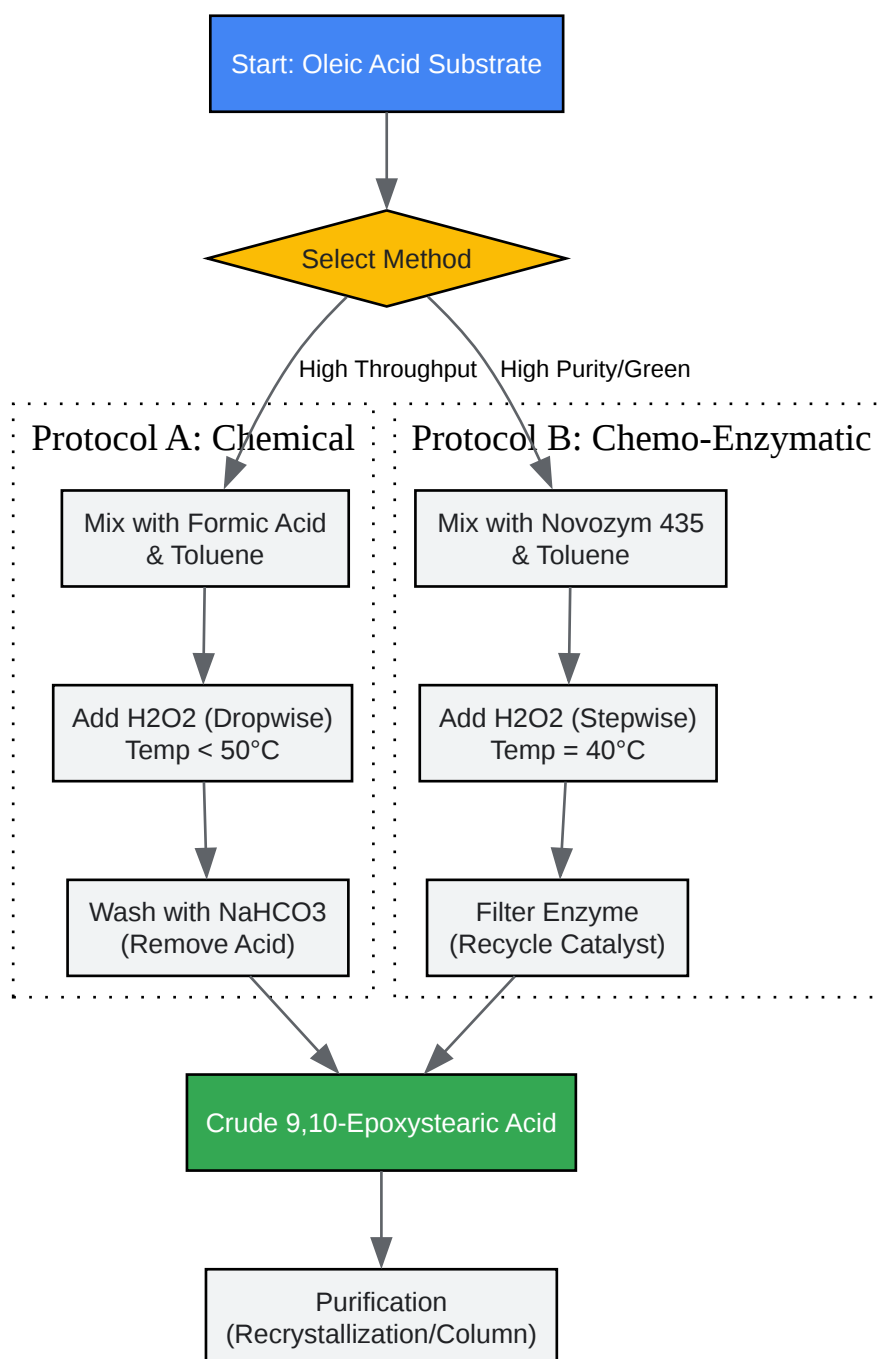
Best for: High-purity applications requiring minimal ring opening.

Mechanism: Lipase B from *Candida antarctica* (immobilized) catalyzes the perhydrolysis of a carrier fatty acid (or the substrate itself) to form the peracid, which then spontaneously epoxidizes the alkene.

Step-by-Step Methodology:

- Substrate Loading: Mix Oleic Acid (10 g) with Toluene (20 mL) in a jacketed glass reactor.
- Catalyst Addition: Add Novozym 435 (immobilized lipase, 4% w/w relative to substrate).
- Oxidant Addition: Add Hydrogen Peroxide (30%, 1.5 molar equivalents) in 4 aliquots over 2 hours.
 - Why: High concentrations of H₂O₂ deactivate the enzyme. Stepwise addition preserves catalyst life.
- Incubation: Stir at 40°C for 6–8 hours.
 - Note: This mild temperature prevents thermal degradation and ring opening.

- Termination: Filter off the immobilized enzyme (can be washed and reused 3–5 times).
- Isolation: Wash filtrate with water, dry, and evaporate solvent.
 - Yield: Typically >90% conversion with <2% diol byproduct.



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Figure 2: Decision matrix and workflow for Chemical vs. Chemo-Enzymatic synthesis.

Characterization & Analysis

Validation of 9,10-ESA requires confirming the formation of the epoxide ring and the absence of the starting alkene or hydrolyzed diol.

Nuclear Magnetic Resonance (NMR)

- ^1H NMR (CDCl_3 , 300/400 MHz):
 - Epoxide Methine Protons: The diagnostic signal is a multiplet at δ 2.85 – 2.95 ppm.
 - Missing Olefin: Disappearance of the alkene protons at δ 5.35 ppm confirms conversion.
 - α -Methylene Protons: Triplet at δ 2.34 ppm ($-\text{CH}_2-\text{COOH}$).
- ^{13}C NMR:
 - Epoxide Carbons: Signals at δ 54.0 – 57.2 ppm.
 - Carbonyl Carbon: Signal at δ 180.0 ppm.

Infrared Spectroscopy (FT-IR)

- Epoxide Ring: Characteristic absorption band (C-O-C stretching) at $820 - 845 \text{ cm}^{-1}$ (often cited at $\sim 832 \text{ cm}^{-1}$).
- Absence of OH: Lack of a broad band at $3300 - 3500 \text{ cm}^{-1}$ indicates no hydrolysis to dihydroxy stearic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Derivatization: Must be converted to methyl ester (using diazomethane or $\text{BF}_3\text{-MeOH}$) prior to injection to avoid thermal degradation.
- Fragmentation: Molecular ion $[\text{M}]^+$ is often weak. Characteristic alpha-cleavage fragments adjacent to the epoxide ring are observed.

References

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- To cite this document: BenchChem. [9,10-Epoxystearic Acid: Technical Synthesis and Bio-Application Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135941#discovery-and-synthesis-of-9-10-epoxystearic-acid>]

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